4-{5-Nitro-4-methyl-2-pyridinyl}morpholine
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Overview
Description
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of morpholine, a heterocyclic amine, and contains a nitro-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine typically involves the nitration of 4-methyl-2-pyridine, followed by a substitution reaction with morpholine. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with morpholine in the presence of a suitable base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products
Reduction: 4-{5-Amino-4-methyl-2-pyridinyl}morpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-{5-Nitro-4-methyl-2-pyridinyl}carboxylic acid.
Scientific Research Applications
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{5-Nitro-4-methyl-2-pyridinyl}morpholine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-{5-Nitro-2-pyridinyl}morpholine: Lacks the methyl group, which may affect its reactivity and biological activity.
4-{5-Nitro-4-methyl-2-pyridinyl}piperidine: Contains a piperidine ring instead of morpholine, which may influence its chemical properties and applications.
Uniqueness
4-{5-Nitro-4-methyl-2-pyridinyl}morpholine is unique due to the presence of both a nitro-substituted pyridine ring and a morpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-methyl-5-nitropyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-8-6-10(11-7-9(8)13(14)15)12-2-4-16-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTHRNFPVUIJJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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